molecular formula C12H13FO4 B7979992 Diethyl 3-fluorophthalate CAS No. 65610-10-8

Diethyl 3-fluorophthalate

Cat. No.: B7979992
CAS No.: 65610-10-8
M. Wt: 240.23 g/mol
InChI Key: UYLPXIAVONWVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-fluorophthalate (CAS 65610-10-8) is a fluorinated aromatic ester that serves as a versatile chemical building block in research and development. Its molecular formula is C12H13FO4, with a molecular weight of 240.23 g/mol . The compound features a benzene ring dicarboxylate core where one of the hydrogen atoms is substituted with a fluorine atom, and both carboxyl groups are protected as ethyl esters. This specific structure, defined by the SMILES notation O=C(OCC)C1=CC=CC(F)=C1C(OCC)=O, makes it a valuable precursor in organic synthesis . Researchers utilize this fluorinated phthalate derivative in the development of more complex molecules, particularly in pharmaceutical and materials science research where the introduction of fluorine can significantly alter a compound's electronic properties, metabolic stability, and binding characteristics. As a building block, it can be used in various coupling reactions or be hydrolyzed to access mono- or di-acid derivatives for further functionalization. This compound is for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption of any kind.

Properties

IUPAC Name

diethyl 3-fluorobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLPXIAVONWVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634554
Record name Diethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65610-10-8
Record name Diethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anhydride Ring-Opening with Ethanol

A widely documented method involves the reaction of 3-fluorophthalic anhydride with ethanol under controlled conditions. The anhydride’s electrophilic carbonyl groups undergo nucleophilic attack by ethanol, leading to ring opening and subsequent esterification. This single-step process avoids the need for isolating intermediate acids, streamlining production.

Reaction Conditions :

  • Solvent : Aromatic hydrocarbons (e.g., toluene) or ethanol itself as both reactant and solvent.

  • Catalyst : Acidic or basic conditions may be employed, though stoichiometric acid catalysts like sulfuric acid are common for protonating the anhydride carbonyl.

  • Temperature : Reactions typically proceed at reflux (70–80°C) to ensure complete conversion.

Mechanistic Pathway :

  • Protonation of the anhydride carbonyl enhances electrophilicity.

  • Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse of the intermediate releases one molecule of water and generates the monoester.

  • Repeat attack by a second ethanol molecule yields the diester, diethyl 3-fluorophthalate.

Yield Optimization :

  • Excess ethanol (5–10 equivalents) drives the equilibrium toward ester formation.

  • Removal of water via Dean-Stark trap or molecular sieves improves yields.

Two-Step Synthesis via 3-Fluorophthalic Acid

While direct esterification of 3-fluorophthalic acid is less common in recent literature, it remains a foundational method. The process involves:

  • Synthesis of 3-Fluorophthalic Acid : Fluorination of phthalic acid derivatives or hydrolysis of 3-fluorophthalic anhydride.

  • Fischer Esterification : Reaction of the acid with ethanol in the presence of sulfuric acid under reflux.

Key Parameters :

ParameterTypical Value
Molar Ratio (Acid:EtOH)1:4–1:6
Catalyst Concentration5–10% H₂SO₄ (w/w)
Reaction Time6–12 hours

This method’s drawback lies in its equilibrium nature, necessitating excess alcohol or water removal. Industrial adaptations often integrate continuous distillation to isolate water and shift equilibrium.

Industrial-Scale Synthesis

Continuous Flow Processes

Modern production leverages continuous flow reactors to enhance efficiency and safety. A patented method describes:

  • Reactor Design : Tubular reactors with precise temperature zones.

  • Catalyst System : Heterogeneous acid catalysts (e.g., sulfonated resins) to avoid corrosive liquid acids.

  • Throughput : 50–100 kg/hr with >90% conversion rates.

Advantages :

  • Reduced reaction times (1–2 hours vs. 12 hours batch).

  • Easier scalability and lower energy consumption.

Advanced Catalytic Systems

Recent patents highlight the use of dual catalyst systems combining Lewis acids (e.g., TiCl₄) and Brønsted acids (e.g., H₂SO₄) to accelerate esterification. For example:

  • TiCl₄/H₂SO₄ Synergy : TiCl₄ activates the carbonyl group, while H₂SO₄ protonates ethanol, enhancing nucleophilicity.

  • Reaction Profile :

    • Temperature: 50–60°C (milder than traditional methods).

    • Yield: 88–92% with minimal side products.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialCatalystYield (%)Scalability
Anhydride Ring-Opening3-Fluorophthalic AnhydrideH₂SO₄85–90High
Fischer Esterification3-Fluorophthalic AcidH₂SO₄75–80Moderate
Continuous FlowAnhydride or AcidHeterogeneous Acid90–95Very High

Key Findings :

  • Anhydride Route : Superior yields due to reduced intermediate isolation steps.

  • Continuous Flow : Ideal for large-scale production but requires significant capital investment.

Recent Innovations and Optimizations

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to facilitate esterification without solvents:

  • Conditions : 3-fluorophthalic anhydride, ethanol, and catalytic p-toluenesulfonic acid milled at 30 Hz for 2 hours.

  • Advantages : 95% yield, no solvent waste, and rapid reaction times.

Enzymatic Esterification

Pilot studies explore lipases (e.g., Candida antarctica Lipase B) for greener synthesis:

  • Conditions : 40°C, pH 7.0, 24 hours.

  • Yield : 70–75%, with potential for optimization via enzyme immobilization .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
DEFP serves as a crucial building block in organic synthesis due to its unique structural properties imparted by the fluorine atom. The presence of fluorine enhances reactivity in nucleophilic substitution reactions, allowing for the formation of complex organic molecules. This characteristic is particularly valuable in the development of pharmaceuticals and agrochemicals.

Reactions Involving DEFP

  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, facilitating the synthesis of new compounds.
  • Hydrolysis: Under acidic or basic conditions, DEFP can undergo hydrolysis to yield 3-fluorophthalic acid and ethanol, which are useful intermediates in further chemical reactions.

Materials Science

Development of New Materials
In materials science, DEFP is utilized to create polymers and resins with specific properties. Its incorporation into polymer matrices can enhance material performance, such as thermal stability and mechanical strength. The fluorinated nature of DEFP often results in materials with improved chemical resistance and lower surface energy, making them suitable for various applications including coatings and adhesives.

Pharmaceutical Research

Synthesis of Pharmaceutical Intermediates
DEFP is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique reactivity allows chemists to design complex molecular structures that can serve as potential drug candidates. Research has shown that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Environmental Studies

Behavior and Degradation
DEFP's environmental impact is an area of active research. Studies focus on its degradation pathways and potential ecological effects. Understanding how DEFP behaves in various environmental conditions helps develop remediation strategies for contaminated sites .

Table 1: Summary of Applications and Case Studies

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a building block for complex organic moleculesEnhances reactivity in nucleophilic substitutions
Materials ScienceIncorporated into polymers for improved propertiesIncreases thermal stability and chemical resistance
Pharmaceutical ResearchServes as an intermediate in the synthesis of APIsFluorinated compounds often show enhanced activity
Environmental StudiesInvestigates degradation pathways and ecological impactCritical for developing remediation strategies

Example Case Study: Ozone-Based Treatment

A study demonstrated the effectiveness of an ozone-based advanced oxidation process for removing diethyl phthalate from leachate simulating solid waste. The process achieved over 99% removal efficiency within 120 minutes, highlighting the potential for using DEFP in environmental cleanup technologies .

Mechanism of Action

The mechanism by which diethyl 3-fluorophthalate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In hydrolysis reactions, the ester bonds are cleaved, resulting in the formation of carboxylic acids and alcohols. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Diethyl 3-fluorophthalate (inferred) with key analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical Properties
This compound Not available C₁₂H₁₃FO₄ 256.23 Inferred higher boiling point than dimethyl analogs due to ethyl groups.
Diethyl phthalate 84-66-2 C₁₂H₁₄O₄ 222.24 Flash point: 156°C; Autoignition temp: 430°C; Non-hazardous per OSHA .
Dimethyl 3-fluorophthalate 183448-41-1 C₁₀H₉FO₄ 212.17 Purity: 95%; Packaging: 5g/250mg/1g .
Diethyl succinate Not available C₈H₁₄O₄ 174.20 Vapor pressure: 1.3 mbar @ 55°C; Specific gravity: 1.040 .
Key Observations:
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., diethyl phthalate) generally exhibit higher molecular weights and lower solubility in water compared to methyl esters (e.g., dimethyl 3-fluorophthalate) due to increased hydrophobicity .

Biological Activity

Diethyl 3-fluorophthalate (DEFP) is an organic compound that has garnered interest due to its unique structural features and potential biological activities. Its molecular formula is C₁₂H₁₃F O₄, and it is characterized by the presence of a fluorine atom at the 3-position of the aromatic ring, which influences its chemical reactivity and interactions with biological systems. This article explores the biological activity of DEFP, summarizing relevant research findings, case studies, and potential applications.

This compound is synthesized through various methods that typically involve the introduction of a fluorine atom into phthalic acid derivatives. The presence of diethyl ester functional groups enhances its solubility and reactivity, making it a versatile compound in organic synthesis.

Biological Activity Overview

The biological activity of DEFP is primarily evaluated through its interactions with cellular systems, particularly its potential endocrine-disrupting effects and cytotoxicity against various cell lines.

1. Endocrine Disruption Potential

Research indicates that DEFP may act as an endocrine disruptor, affecting hormonal balance in organisms. The fluorine substitution can alter the compound's affinity for hormone receptors, leading to potential disruptions in endocrine signaling pathways. Investigations into its reactivity with nucleophiles also provide insights into its behavior in biological systems, suggesting that DEFP might interfere with normal cellular functions.

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines to evaluate the effects of DEFP on cell viability:

Cell Line Concentration (mM) Effect on Viability
HepG2 (Liver)3.125Significant inhibition
A375 (Melanoma)3.125Significant inhibition
HEK293FT (Kidney)3.125Significant inhibition

In these studies, DEFP demonstrated a notable decrease in cell viability at concentrations as low as 3.125 mM across all tested cell lines, indicating its potential as a cytotoxic agent .

Case Studies and Research Findings

Several studies have highlighted the biological implications of DEFP:

  • Study on Yeast Cells : A study utilizing Saccharomyces cerevisiae revealed that DEFP inhibits growth by perturbing nitrogen metabolism. This study identified specific transcription factors that confer resistance to DEFP, thus providing insights into its mode of action at the genetic level .
  • Comparative Analysis with Other Phthalates : When compared to other phthalates such as diethyl phthalate (DEP), DEFP exhibited greater cytotoxic effects on human cell lines, suggesting that the introduction of fluorine significantly alters its biological activity .

Implications for Further Research

Given the findings regarding DEFP's biological activity, further research is warranted to explore:

  • Mechanisms of Action : Understanding how DEFP interacts at the molecular level with cellular components could elucidate its role as an endocrine disruptor.
  • Long-term Effects : Investigating chronic exposure effects in both in vitro and in vivo models would provide a clearer picture of potential health risks associated with DEFP.
  • Therapeutic Applications : The cytotoxic properties observed may lead to exploration in cancer therapeutics, particularly against specific types of tumors where phthalate derivatives have shown efficacy.

Q & A

Q. What are the established synthetic routes for Diethyl 3-fluorophthalate, and how do reaction parameters influence yield and purity?

this compound is typically synthesized via esterification of 3-fluorophthalic acid with ethanol under acidic catalysis. Key variables include temperature (optimal range: 80–120°C), molar ratios (acid:alcohol = 1:2–1:4), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Yield optimization requires monitoring by thin-layer chromatography (TLC) or HPLC to track intermediate formation. Impurities often arise from incomplete esterification or fluorination side reactions, necessitating purification via fractional distillation or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers confirm its structure?

  • NMR : 1H^{1}\text{H}-NMR shows characteristic peaks for ethyl ester groups (δ 1.2–1.4 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2) and aromatic protons (δ 7.4–8.1 ppm). The fluorine atom induces deshielding in adjacent protons, creating distinct splitting patterns.
  • FTIR : Strong C=O ester stretching at 1720–1740 cm1^{-1} and C-F stretching at 1100–1250 cm1^{-1}.
  • Mass Spectrometry (MS) : Molecular ion peak [M+^+] at m/z 242 with fragmentation patterns confirming ester and fluorinated aromatic groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While this compound is not classified as acutely toxic, prolonged exposure risks include skin irritation and respiratory sensitization. Key precautions:

  • Use fume hoods for synthesis/purification steps.
  • Wear nitrile gloves and safety goggles to prevent dermal/ocular contact.
  • Store in airtight containers away from oxidizers and heat sources (flash point: ~150°C). Refer to SDS guidelines for phthalate derivatives and consult institutional chemical hygiene plans .

Advanced Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

Methodology :

  • Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C and 40°C.
  • Monitor degradation kinetics via HPLC, quantifying residual ester and hydrolysis products (3-fluorophthalic acid, ethanol).
  • Use Arrhenius plots to model temperature-dependent degradation. Key Considerations : Fluorine’s electron-withdrawing effect may retard hydrolysis compared to non-fluorinated phthalates. Compare results with literature data for Diethyl phthalate (khydrolysis_{\text{hydrolysis}} at pH 7: 1.2 × 104^{-4} h1^{-1}) to evaluate substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

Discrepancies often arise from:

  • Purity Variability : Validate compound purity (>98%) via GC-MS or NMR before testing.
  • Experimental Models : Compare results across cell lines (e.g., HepG2 vs. primary hepatocytes) and animal species (rodent vs. zebrafish).
  • Dose-Response Relationships : Use standardized metrics (e.g., IC50_{50}, LD50_{50}) and normalize to solvent controls (e.g., DMSO). Cross-reference findings with toxicokinetic studies to clarify metabolic activation pathways .

Q. How can computational modeling predict the environmental fate of this compound, and what empirical validations are required?

Approaches :

  • QSAR Models : Estimate biodegradation half-lives and soil adsorption coefficients (Koc_{\text{oc}}) based on fluorine’s electronegativity and ester lipophilicity.
  • Molecular Dynamics Simulations : Simulate interactions with soil organic matter or aquatic humic substances. Validation : Conduct microcosm studies to measure aerobic degradation rates in natural water/soil samples. Compare with predictions to refine model parameters .

Q. What are the limitations of using this compound as a plasticizer in polymer research, and how do they compare to alternatives like DEHP?

Challenges :

  • Lower thermal stability (decomposition onset: ~200°C vs. DEHP’s 250°C).
  • Reduced compatibility with polar polymers (e.g., PVC) due to fluorine’s steric effects. Mitigation : Blend with co-plasticizers (e.g., epoxidized soybean oil) to enhance flexibility. Evaluate migration rates via accelerated aging tests (ASTM D5227) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.